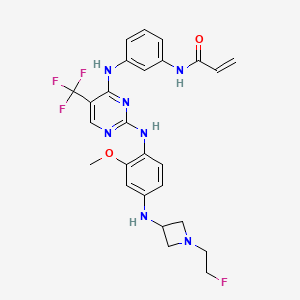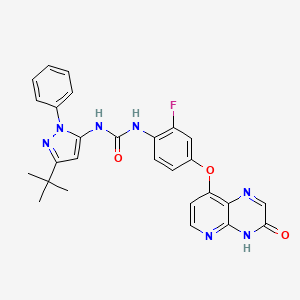
Cct196969
Descripción general
Descripción
CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .
Molecular Structure Analysis
The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .Physical And Chemical Properties Analysis
CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .Aplicaciones Científicas De Investigación
1. Inhibition of Melanoma Brain Metastasis Cells CCT196969 has been found to effectively inhibit the growth and survival of melanoma brain metastasis cells . The drug was able to inhibit proliferation, migration, and survival in all examined cell lines, with viability IC50 doses in the range of 0.18–2.6 μM .
2. Inhibition of SRC Family Kinase (SFK) CCT196969 is a SRC family kinase (SFK) inhibitor . SFKs are involved in the regulation of various cellular processes, including cell division, survival, migration, and invasion. By inhibiting SFKs, CCT196969 could potentially be used to treat diseases where these processes are dysregulated .
3. Inhibition of Raf Proto-Oncogene, Serine/Threonine Kinase (RAF) CCT196969 is also a Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . RAF kinases are part of the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer. Therefore, inhibiting RAF could potentially be a strategy for treating certain types of cancer .
4. Inhibition of B-RAF Mutant Melanoma Cells CCT196969 has been shown to inhibit MEK and ERK signaling in B-RAF mutant WM266.4 cells, but not B-RAF wild-type D35 cells . It also inhibits the growth of B-RAF mutant melanoma cells in a concentration-dependent manner .
5. Induction of Tumor Regression in Vivo In vivo studies have shown that CCT196969 (20 mg/kg per day) can induce tumor regression in a B-RAF mutant A375 mouse xenograft model .
6. Inhibition of ERK and Src Signaling CCT196969 has been found to inhibit ERK and Src signaling . Both ERK and Src are involved in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, inhibiting these signaling pathways could potentially be a strategy for treating diseases where these processes are dysregulated .
7. Potential Treatment for B-RAF Inhibitor-Resistant Tumors CCT196969 has been shown to induce tumor regression in B-RAF inhibitor-resistant patient-derived xenograft (PDX) mouse models . This suggests that CCT196969 could potentially be used as a treatment for tumors that have become resistant to B-RAF inhibitors .
Safety And Hazards
Direcciones Futuras
CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


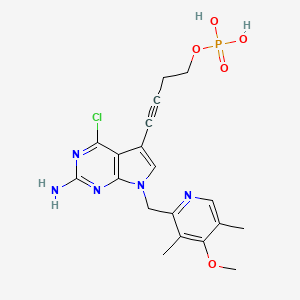
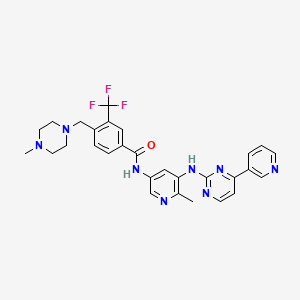



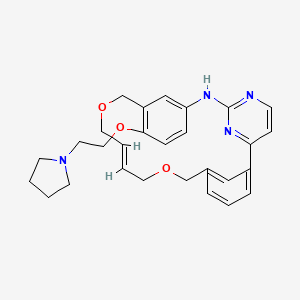
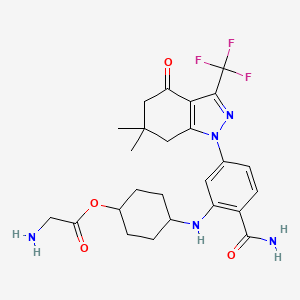
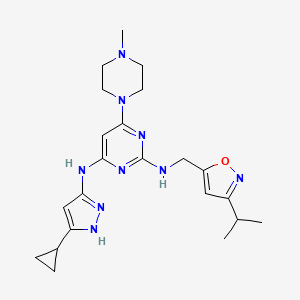
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
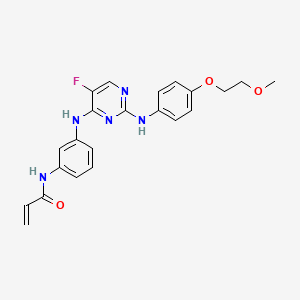
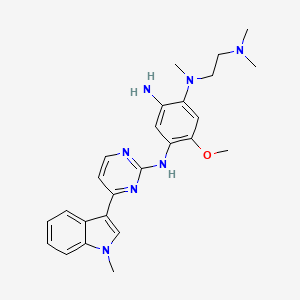
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
